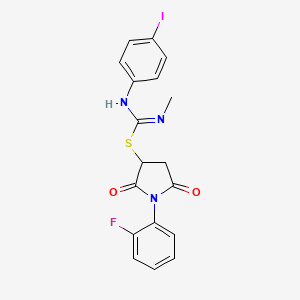![molecular formula C18H16ClF3N2O2S B5188514 N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTB, and it has been extensively studied for its unique properties and mechanisms of action.
作用機序
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and enzyme activity. CTB has been shown to bind to the active site of certain enzymes, preventing them from functioning properly. Additionally, CTB has been shown to disrupt the interactions between proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
CTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CTB can inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, CTB has been shown to modulate the activity of several neurotransmitter receptors, including the GABA-A receptor and the NMDA receptor. In vivo studies have demonstrated that CTB can reduce inflammation and oxidative stress, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
The advantages of using CTB in lab experiments include its ability to inhibit enzyme activity and disrupt protein-protein interactions, allowing researchers to study these processes in greater detail. Additionally, CTB has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds with similar properties. However, the limitations of using CTB in lab experiments include its complex synthesis method and limited availability.
将来の方向性
There are several future directions for research on CTB. One area of interest is the development of CTB-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CTB and its effects on cellular signaling pathways. Finally, the synthesis of CTB could be optimized to improve its yield and reduce its complexity.
合成法
The synthesis of CTB involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with carbon disulfide and potassium hydroxide to produce the corresponding dithiocarbamate. This intermediate is then reacted with 3-propoxybenzoyl chloride to yield CTB. The synthesis of CTB is a complex process that requires specialized equipment and expertise.
科学的研究の応用
CTB has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CTB has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In biochemistry, CTB has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, CTB has been studied for its effects on neurotransmitter receptors and ion channels.
特性
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O2S/c1-2-8-26-13-5-3-4-11(9-13)16(25)24-17(27)23-15-10-12(18(20,21)22)6-7-14(15)19/h3-7,9-10H,2,8H2,1H3,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSAHFSSMVTZDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-3-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![2-[(4-ethoxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5188505.png)
![4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)

![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![ethyl 5-propyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5188527.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)
![ethyl 4-[(3-chloro-4-fluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B5188535.png)
![2-(4-methoxyphenyl)-N-({4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)acetamide](/img/structure/B5188539.png)